3-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-nitro-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O4S3/c22-21(23)11-3-1-4-13(9-11)28(24,25)17-7-6-12-10-27-16-18-15(19-20(12)16)14-5-2-8-26-14/h1-5,8-10,17H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUMKDLLPOVABY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide is a complex organic compound with potential applications in medicinal chemistry. Its unique structure combines various heterocycles that contribute to its biological activities. This article reviews the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 435.49 g/mol. The compound features a nitro group and multiple heterocyclic rings, enhancing its pharmacological properties.
Structural Representation:
- InChI Key: JUTSVEXWWDEPEN-UHFFFAOYSA-N
- SMILES: C1=CC=C(C(=C1)N+[O-])S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4
Antimicrobial Activity
Research indicates that compounds containing thiazole and triazole moieties exhibit significant antimicrobial properties. For instance, derivatives of triazole have shown effectiveness against various bacterial strains and fungi. The compound's structural components may contribute to its ability to disrupt microbial cell functions.
| Microbial Strain | Activity |
|---|---|
| Mycobacterium tuberculosis | Moderate inhibition observed |
| Staphylococcus aureus | Effective against resistant strains |
| Candida albicans | Antifungal activity noted |
Anticancer Properties
Studies have explored the anticancer potential of compounds similar to this compound. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
In a study evaluating the cytotoxic effects of related triazole derivatives on cancer cell lines (e.g., HeLa and MCF-7), compounds demonstrated IC50 values ranging from 10 to 30 µM, indicating significant anticancer activity compared to standard chemotherapeutics.
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in cellular metabolism.
- Receptor Interaction: It has been suggested that this compound could bind to receptors associated with inflammatory pathways or cancer progression.
- Oxidative Stress Induction: The presence of the nitro group may facilitate the generation of reactive oxygen species (ROS), leading to oxidative damage in target cells.
Synthesis
The synthesis of this compound typically involves multi-step reactions requiring precise control over reaction conditions to achieve high yields and purity. Key steps include:
- Formation of Thiazole Derivative: Reacting thiophenes with appropriate nitrogen sources.
- Nitro Group Introduction: Nitration reactions under controlled conditions.
- Final Coupling Reaction: Combining the synthesized intermediates to form the final sulfonamide structure.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Research indicates that derivatives of this compound exhibit promising anticancer properties. For instance, related compounds have shown significant inhibition against various cancer cell lines, including colon cancer cells (HCT116), with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin.
Antimicrobial Properties : The compound has also demonstrated antimicrobial efficacy. Studies on similar triazole derivatives revealed substantial inhibition against pathogens such as Mycobacterium tuberculosis, making it a candidate for further development in treating infectious diseases.
Anti-inflammatory Effects : Beyond its anticancer and antimicrobial activities, the compound's structural features suggest potential anti-inflammatory properties. The presence of the sulfonamide group is known to enhance interactions with biological targets involved in inflammatory pathways.
Structure-Activity Relationship (SAR)
The biological activity of 3-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide can be correlated with its structural components:
- Nitro Group : Increases electron-withdrawing capacity and enhances lipophilicity, facilitating cellular uptake.
- Thiazole and Triazole Moieties : These heterocycles contribute significantly to the pharmacological profile by stabilizing the compound through resonance and facilitating interactions with biological targets.
Case Studies
Several studies have explored the efficacy of related compounds:
- Anticancer Study : A derivative was tested against HCT116 colon cancer cells and exhibited an IC50 of 4.36 µM, demonstrating high anticancer activity compared to doxorubicin.
- Antimicrobial Efficacy : A study on triazole derivatives revealed that one compound exhibited 87% inhibition against Mycobacterium tuberculosis in comparison to rifampicin.
Biological Research Applications
The unique structure of This compound makes it suitable for various biological research applications:
- Molecular Probes : Its complex structure allows it to serve as a probe for studying biological pathways and molecular interactions.
- Drug Design Frameworks : The compound can be utilized in the design of new drugs targeting specific diseases due to its diverse biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its hybrid structure, combining a sulfonamide, nitrobenzene, and fused heterocycles. Key comparisons include:
Notes:
- *Molecular formula for the target compound is inferred based on IUPAC name.
Electronic and Physicochemical Properties
- Nitro vs. Amino Groups: The 3-nitro substituent in the target compound contrasts with sulfathiazole’s 4-amino group.
- Heterocyclic Systems : The thiophene-thiazolo-triazole moiety may improve π-π stacking in target binding compared to sulfathiazole’s simpler thiazole. ’s triazolothiadiazole system shares fused heterocycles but differs in sulfur placement, altering electronic distribution .
Research Findings and Data Gaps
- Nitro groups in sulfonamides are understudied compared to amino derivatives, warranting further investigation into their pharmacokinetics.
- Data Limitations: No explicit data on the target compound’s synthesis, bioactivity, or solubility in the provided evidence. Comparisons rely on structural analogs; experimental validation is needed.
Q & A
Q. What analytical methods quantify trace impurities in bulk synthesis batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
